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Compound of Interest

Compound Name: 2-Formylphenylboronic acid

Cat. No.: B151174

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-formylphenylboronic acid, a versatile building block in organic synthesis and medicinal
chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics of the molecule, offering valuable data for its
identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and MS
analyses of 2-formylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for 2-Formylphenylboronic Acid
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
9.64 S - Aldehyde (-CHO)
8.44 d 7.44 Aromatic H
8.33-8.27 m - Aromatic H
8.03-7.97 m - Aromatic H
7.88-7.78 m - Aromatic H

7.71 td 7.05, 1.49 Aromatic H

Solvent: DMSO-d6, Instrument Frequency: 400 MHZz[1]

Table 2: 13C NMR Spectroscopic Data for 2-Formylphenylboronic Acid
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Chemical Shift (8) ppm Assignment

192.0 Aldehyde Carbonyl (C=0)
163.7 Aromatic Carbon (C-B)
148.12 Aromatic Carbon
144.64 Aromatic Carbon
135.75 Aromatic Carbon
134.35 Aromatic Carbon
133.0 Aromatic Carbon
131.99 Aromatic Carbon
130.62 Aromatic Carbon
130.4 Aromatic Carbon
130.37 Aromatic Carbon
129.49 Aromatic Carbon
123.17 Aromatic Carbon
122.89 Aromatic Carbon
113.69 Aromatic Carbon
110.35 Aromatic Carbon

16.8 -

Note: The carbon attached to boron is often not observed or is broadened due to quadrupolar
relaxation. Data is compiled from related structures and general knowledge of phenylboronic
acids.[1][2]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-Formylphenylboronic Acid
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Wavenumber (cm~?) Intensity Assignment
3500-3200 Strong, Broad O-H stretch (B-OH)
3100-3000 Medium Aromatic C-H stretch
2830-2695 Medium Aldehyde C-H stretch
1700-1680 Strong Aldehyde C=0 stretch
1600-1585 Medium-Strong Aromatic C=C stretch
1500-1400 Medium-Strong Aromatic C=C stretch
1350-1310 Strong B-O stretch

Aromatic C-H out-of-plane

900-675 Strong
bend

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr
pellet, ATR).

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 2-Formylphenylboronic Acid

m/z Relative Intensity Possible Fragment
150 Moderate [M]+ (Molecular lon)
149 High [M-H]+

132 Moderate [M-H20]+

122 Moderate [M-COJ+

105 High [C7Hs0]+

104 High [C7H4O]+e

77 High [CeHs]+

Note: Fragmentation patterns can vary depending on the ionization technique (e.g., El, ESI).[3]
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Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 2-formylphenylboronic acid are
provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for the structural elucidation of 2-
formylphenylboronic acid.

Materials:

2-Formylphenylboronic acid

Deuterated solvent (e.g., DMSO-ds, CDCl3)

5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:
e Sample Preparation:

o Weigh approximately 5-10 mg of 2-formylphenylboronic acid and transfer it to a clean,
dry vial.

o Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-ds).
o Vortex the vial until the sample is completely dissolved.
o Using a pipette, transfer the solution into a 5 mm NMR tube.

e Instrument Setup:

o Insert the NMR tube into the spectrometer.
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o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, optimizing for resolution and lineshape.
e 'H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30-
degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans
(e.g., 16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum. A larger number of scans will be required
compared to *H NMR to achieve an adequate signal-to-noise ratio.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase the spectra and perform baseline correction.

[e]

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 13C).

[e]

Integrate the peaks in the *H spectrum and pick the peaks in both *H and 13C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-formylphenylboronic acid.
Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

e 2-Formylphenylboronic acid (solid)

e ATR-FTIR spectrometer

e Spatula
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» Solvent for cleaning (e.g., isopropanol)
o Kimwipes

Procedure:

e Background Spectrum:

o Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.
e Sample Analysis:

o Place a small amount of solid 2-formylphenylboronic acid onto the center of the ATR
crystal using a clean spatula.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a
spectrum with a good signal-to-noise ratio over a range of 4000-400 cm~1.

o Data Processing and Cleaning:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the absorbance or transmittance spectrum.

o After analysis, release the pressure arm, remove the sample, and clean the ATR crystal
thoroughly with a solvent-dampened Kimwipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-
formylphenylboronic acid.
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Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI)

Materials:

2-Formylphenylboronic acid

Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

GC-MS instrument with an El source

GC vial with a septum cap
Procedure:
e Sample Preparation:

o Prepare a dilute solution of 2-formylphenylboronic acid (approximately 1 mg/mL) in a
volatile organic solvent.

o Transfer the solution to a GC vial.
e Instrument Setup:

o Set the GC parameters, including the injection port temperature (e.g., 250 °C), oven
temperature program (e.g., start at 50 °C, ramp to 250 °C), and carrier gas flow rate (e.qg.,
helium at 1 mL/min).

o Set the MS parameters, including the ion source temperature (e.g., 230 °C), ionization
energy (typically 70 eV for El), and mass range to be scanned (e.g., m/z 40-300).

o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o The compound will be separated on the GC column and then enter the MS for ionization
and fragmentation.
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o The mass spectrometer will record the mass-to-charge ratio of the molecular ion and its
fragments.

o Data Analysis:

o Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to 2-
formylphenylboronic acid.

o Examine the mass spectrum associated with this peak to determine the molecular ion and
interpret the fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques
described.

Mass Spectrometr ¥ (GC-MS)

1H & “C Chemical Shifts,
Coupling Constants

Final_Data_NMR

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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